Vapor Pressure Differentiates 3-Chloropropyltrichlorogermane from Volatile GeCl₄, Enabling Tailored Delivery in CVD Processes
3-Chloropropyltrichlorogermane exhibits a vapor pressure of 0.33 mmHg at 25 °C, which is >99% lower than that of the common inorganic precursor germanium tetrachloride (GeCl₄), which has a vapor pressure of 76 mmHg at 20 °C . This substantial difference in volatility is critical for precursor selection in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, where precursor delivery and surface residence time must be precisely controlled.
| Evidence Dimension | Vapor Pressure |
|---|---|
| Target Compound Data | 0.33 mmHg at 25 °C |
| Comparator Or Baseline | Germanium tetrachloride (GeCl₄): 76 mmHg at 20 °C |
| Quantified Difference | 3-Chloropropyltrichlorogermane's vapor pressure is 0.43% of GeCl₄'s (or >99% lower). |
| Conditions | Standard atmospheric conditions; data compiled from chemical databases |
Why This Matters
This stark contrast in volatility directly impacts process engineering: 3-chloropropyltrichlorogermane's lower vapor pressure can reduce precursor waste and enable more uniform film deposition at lower flow rates, while GeCl₄'s high volatility is suitable for high-throughput but may lead to particle formation and lower deposition efficiency.
